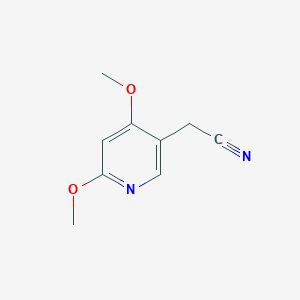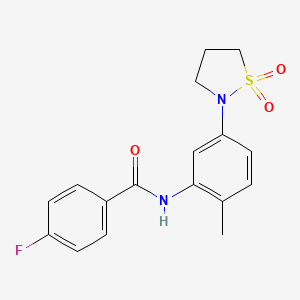
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .
Molecular Structure Analysis
The chemical formula of this compound is C23H27N5O3S . Its structure is a small molecule and it has a weight average of 453.557 .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry Applications
Practical Synthesis Methods : A study highlighted the practical synthesis of 2-Fluoro-4-bromobiphenyl, a compound used in the manufacture of flurbiprofen, showcasing the development of efficient synthesis methods for complex molecules. This approach is essential for producing intermediates and active pharmaceutical ingredients, demonstrating the relevance of synthetic strategies in medicinal chemistry (Qiu et al., 2009).
Amyloid Imaging for Alzheimer's Disease : Radioligands such as [18F]1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene have been explored for amyloid imaging in Alzheimer's disease patients. This application signifies the importance of specific chemical entities in diagnosing and understanding neurodegenerative diseases, highlighting the broader implications of chemical compounds in medical diagnostics (Nordberg, 2007).
Antimicrobial Applications : Oxazolidinones, a novel class of synthetic antimicrobial agents, exhibit unique protein synthesis inhibition mechanisms. Their development, exemplified by linezolid, underscores the role of new chemical entities in addressing antibiotic resistance and expanding the arsenal against bacterial infections (Diekema & Jones, 2000).
Antioxidant Activity Assessment : Analytical methods used in determining antioxidant activity, including various spectrophotometric assays, are crucial in evaluating the potential health benefits of chemical compounds. This research area is particularly relevant for exploring the therapeutic potentials of compounds with antioxidant properties (Munteanu & Apetrei, 2021).
Plastic Scintillators for Radiation Detection : The development of plastic scintillators based on polymethyl methacrylate for radiation detection applications highlights the intersection of chemical synthesis and physics. Such studies underscore the role of chemical compounds in developing advanced materials for scientific instrumentation (Salimgareeva & Kolesov, 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-12-3-8-15(20-9-2-10-24(20,22)23)11-16(12)19-17(21)13-4-6-14(18)7-5-13/h3-8,11H,2,9-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKUVEJEURURNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-acetylphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2794591.png)
![Diethyl 2-[(4-chloro-2-methylanilino)methylene]malonate](/img/structure/B2794592.png)
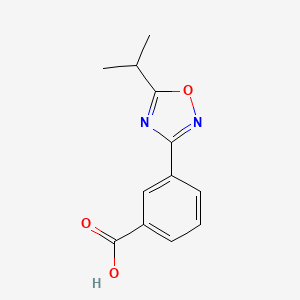
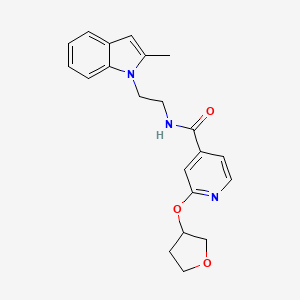
![1-{1,3-Benzodioxol-5-yl[4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B2794597.png)
![6-chloro-N-[(5-pyrrolidin-1-ylsulfonylthiophen-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2794599.png)
![N-(benzo[d]thiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2794602.png)
![5-Chloro-6-fluoro-n-[(thietan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2794603.png)
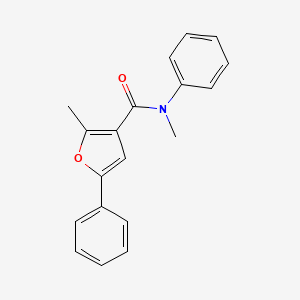
![2-Amino-3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propanoic acid;hydrochloride](/img/structure/B2794606.png)

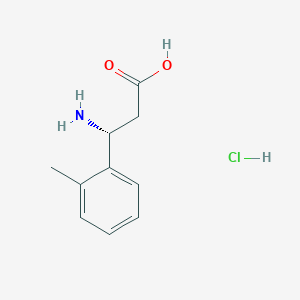
![N-(3-chlorophenyl)-2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2794611.png)
